molecular formula C26H16N4O4 B2514287 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine CAS No. 5688-65-3

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine

Cat. No. B2514287
CAS RN: 5688-65-3
M. Wt: 448.438
InChI Key: DMGTVRNISVAMGN-QPLBXIPMSA-N
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Description

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is a compound that belongs to the class of dibenzo[b,f][1,5]diazocines. These compounds are of interest due to their potential applications in drug design and development, as well as their unique chemical properties which make them suitable for various synthetic applications.

Synthesis Analysis

The synthesis of dibenzo[b,f][1,5]diazocine derivatives has been explored through various methods. One approach involves the use of 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials, leading to unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones . Another method describes a one-pot reaction using N,N,N',N'-tetramethylbiphenyldiamine with Vilsmeier's reagents derived from substituted N-methylformanilides and POCl3, which yields bis-dibenzo[b,f][1,5]diazocines . Additionally, 2-benzoylbenzoyl azides have been used to facilitate cyclization under acidic conditions to produce substituted dibenzo[b,f][1,5]-diazocines, offering a more rapid and efficient access to these compounds .

Molecular Structure Analysis

The molecular structure of 6,12-diphenyldibenzo[b,f][1,5]diazocine has been elucidated using X-ray diffraction measurements, revealing a tub-shaped, eight-membered central ring . This unique structure is significant as it influences the compound's reactivity and stability.

Chemical Reactions Analysis

The chemical reactivity of dibenzo[b,f][1,5]diazocines has been demonstrated in various studies. For instance, the treatment of 6,12-diphenyldibenzo[b,f][1,5]diazocine with sodium or lithium metal in THF aimed to form a planar, Huckel-aromatic dianion, but instead led to a quadricyclic transannular reduction product . This unexpected outcome highlights the complex reactivity of the diazocine ring system and its potential as a mechanistic probe for single-electron transfer (SET) processes. Furthermore, the oxidative dimerization of benzylic organometallics using this compound has been shown to be of practical preparative scope .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,5]diazocines are influenced by their molecular structure. The tub-shaped conformation of the central ring in these compounds affects their electronic properties and reactivity. Preliminary studies have shown that these compounds exhibit cytotoxic effects against cancer cell lines and antibacterial activity, suggesting that the dibenzo[b,f][1,5]diazocine scaffold could be a privileged structure in drug design . The ability to undergo SET processes and participate in oxidative dimerization reactions further underscores the versatility of these compounds in synthetic chemistry .

Scientific Research Applications

Synthetic Methodologies and Mechanistic Insights

  • Facile Rearrangements and SET Processes : The compound has been explored for its unusual reactivity patterns, such as facile rearrangement processes that diverge from expected nucleophilic addition outcomes. Instead of simple addition products, unexpected rearranged structures have been observed, supporting single electron transfer (SET) mechanisms over traditional nucleophilic mechanisms. These findings are significant for understanding the reactivity of diazocines and designing novel synthetic routes (Eisch, Liu, Zhu, & Rheingold, 2015).

  • Electron-Capture Agent for Mechanistic Probes : The use of 6,12-diphenyldibenzo[b,f][1,5]diazocine as an electron-capture agent has provided efficient mechanistic probes for studying SET processes. It aids in the oxidative dimerization of benzylic organometallics, offering a potential preparative scope for synthetic chemistry. The quantitative generation of indolo[3,2-b]indole, a byproduct, suggests a clue to the SET mechanism of carbometalation (Eisch, Yu, & Rheingold, 2012).

  • Steric Factors in SET Carbolithiation : Research indicates that 6,12-diphenyldibenzo[b,f][1,5]diazocine can act as a probe for revealing SET reactions, particularly in the carbolithiation of imines. The study of various organolithium reagents has provided insights into the stereochemistry, regiochemistry, and electronic nature of these additions, emphasizing the role of steric factors and the SET nature of these reactions (Eisch, Yu, & Rheingold, 2014).

  • Chiral Exploration and Stable Conformation : The chiral exploration of 6,12-diphenyldibenzo[b,f][1,5]diazocine has achieved optical resolution, showcasing its stable boat conformation. This research opens new avenues for the study of chiral molecules and their applications in materials science and possibly pharmaceuticals, due to the high stabilization and maintenance of chiral configuration at high temperatures (Li, Pan, Jin, Yin, Yang, & Sun, 2017).

  • Bioactive Molecule Design : The dibenzo[b,f][1,5]diazocine scaffold has been utilized in the design of bioactive molecules, demonstrating its versatility as a chemical framework for developing novel compounds with potential therapeutic applications. This includes the synthesis of unsymmetrically substituted derivatives, highlighting the scaffold's utility in drug design and development (Bieszczad, Garbicz, Trzybiński, Mielecki, Woźniak, Grzesiuk, & Mieczkowski, 2020).

Mechanism of Action

6,12-Diphenyldibenzo[b,f][1,5]diazocine readily undergoes transannular SET reductions with sodium, lithium, or even benzylic lithium or magnesium reagents to yield, upon hydrolysis, 4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole .

Safety and Hazards

The safety and hazards of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine are not explicitly mentioned in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

2,8-dinitro-6,12-diphenylbenzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N4O4/c31-29(32)19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30(33)34)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGTVRNISVAMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=NC4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine

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